Cas no 1806175-18-7 (6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine)
6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H5BrF4N2O/c8-5-4(15-7(10,11)12)1-3(2-13)14-6(5)9/h1H,2,13H2
- InChI Key: ZYMJLFOMWJJYGH-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(CN)C=C1OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- XLogP3: 2.1
- Topological Polar Surface Area: 48.1
6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022003730-500mg |
6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine |
1806175-18-7 | 97% | 500mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A022003730-1g |
6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine |
1806175-18-7 | 97% | 1g |
$1,713.60 | 2022-03-31 |
6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine
Comprehensive Overview of 6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine (CAS No. 1806175-18-7)
The compound 6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine (CAS No. 1806175-18-7) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the aminomethyl, bromo, fluoro, and trifluoromethoxy substituents, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for novel heterocyclic compounds with enhanced pharmacokinetic properties.
In recent years, the search for fluorinated pyridine derivatives has surged, driven by their remarkable stability, bioavailability, and ability to modulate biological targets. The presence of a trifluoromethoxy group in this compound is especially noteworthy, as this moiety is known to improve metabolic stability and membrane permeability—key factors in the development of next-generation therapeutics. Additionally, the bromo and fluoro substituents offer versatile sites for further functionalization, enabling chemists to tailor the molecule for specific applications.
The synthesis and characterization of 6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine have been explored in several peer-reviewed studies, highlighting its role as a building block for small-molecule inhibitors and ligands. Its CAS No. 1806175-18-7 is frequently cited in patent literature, underscoring its commercial and scientific relevance. With the growing emphasis on precision medicine and targeted therapies, this compound is poised to play a pivotal role in the design of innovative drugs addressing unmet medical needs.
From an industrial perspective, the demand for halogenated pyridines like this one is on the rise, particularly in the agrochemical sector. The trifluoromethoxy group is known to enhance the pesticidal activity of compounds, making them more effective at lower doses. This aligns with the global push toward sustainable agriculture and reduced environmental impact. Furthermore, the compound's aminomethyl functionality provides a handle for conjugation, enabling the development of prodrugs or delivery systems with improved efficacy.
In the context of AI-driven drug discovery, 6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine is often featured in virtual screening libraries. Its structural complexity and functional group diversity make it an attractive candidate for machine learning models predicting drug-likeness and target affinity. As computational tools become more sophisticated, the integration of such compounds into high-throughput screening pipelines is expected to accelerate, reducing the time and cost associated with traditional drug development.
For researchers and manufacturers, sourcing high-quality 6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine (CAS No. 1806175-18-7) is critical. Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely employed to verify its purity and identity. The compound's stability under various storage conditions is also a topic of interest, as it ensures reproducibility in experimental outcomes. With stringent regulatory requirements governing the use of such intermediates, compliance with Good Manufacturing Practices (GMP) is essential for suppliers and end-users alike.
Looking ahead, the versatility of 6-(Aminomethyl)-3-bromo-2-fluoro-4-(trifluoromethoxy)pyridine positions it as a key player in multiple scientific domains. Whether in the realm of medicinal chemistry, agrochemical innovation, or material science, its potential is vast. As interdisciplinary collaborations flourish, this compound is likely to feature prominently in breakthroughs that address some of the most pressing challenges in health and sustainability.
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